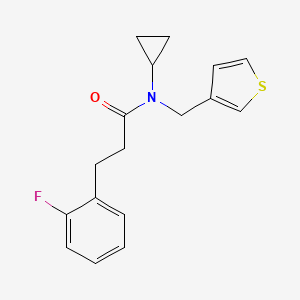

N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide

Description

N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide (CAS: 1797647-04-1, molecular formula: C₁₇H₁₈FNOS, molecular weight: 303.3943 g/mol) is a fluorinated propanamide derivative characterized by a cyclopropyl group, a 2-fluorophenyl ring, and a thiophen-3-ylmethyl substituent . The compound’s design combines lipophilic (cyclopropyl, thiophene) and polar (amide, fluorine) features, which may optimize pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name |

N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNOS/c18-16-4-2-1-3-14(16)5-8-17(20)19(15-6-7-15)11-13-9-10-21-12-13/h1-4,9-10,12,15H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMBBYAFWHPQRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)CCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.

Introduction of the fluorophenyl group: This step might involve electrophilic aromatic substitution or other aromatic functionalization techniques.

Attachment of the thiophen-3-ylmethyl group: This could be done via nucleophilic substitution or coupling reactions.

Formation of the propanamide backbone: This step usually involves amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiophenyl group.

Reduction: Reduction reactions could target the amide group or other functional groups.

Substitution: The aromatic rings (fluorophenyl and thiophenyl) might undergo various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide could have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Investigating its biological activity and potential as a drug candidate.

Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Insights

Fluorophenyl-Containing Analogues

- 2-Fluorofentanyl Derivatives : The piperidinyl and phenylethyl groups in these fentanyl analogues enhance μ-opioid receptor binding, whereas the target compound’s cyclopropyl and thiophene substituents likely reduce opioid activity but improve metabolic stability.

- Biphenyl-Indole Propanamide : The indole and biphenyl groups may facilitate interactions with serotonin or dopamine receptors, contrasting with the target compound’s thiophene, which could prioritize different electronic or steric interactions.

Heterocyclic Modifications

- Benzo[d]thiazole Derivative : The electron-withdrawing thiazole and charged dimethylaminopropyl group increase solubility but may limit blood-brain barrier penetration compared to the target compound’s lipophilic thiophene and cyclopropyl groups.

- Tetrazole-Containing Propanamide : The tetrazole ring mimics carboxylic acids, offering pH-dependent ionization. This contrasts with the target compound’s neutral amide, which may favor passive diffusion.

Pharmacokinetic Considerations

- Lipophilicity: The cyclopropyl and thiophene groups in the target compound likely enhance membrane permeability compared to the polar tetrazole or charged dimethylaminopropyl analogues.

- Metabolic Stability: Fluorine on the phenyl ring may reduce oxidative metabolism, a feature shared with 2-fluorofentanyl but absent in non-fluorinated analogues like the indole-containing compound .

Biological Activity

N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a cyclopropyl group, a fluorophenyl group, and a thiophenylmethyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Structural Overview

The compound's IUPAC name is this compound, with the molecular formula . The structure includes:

- Cyclopropyl Group : Known for introducing strain and reactivity.

- Fluorophenyl Group : The fluorine atom can enhance lipophilicity and potentially improve the compound's bioavailability.

- Thiophenylmethyl Group : This moiety may play a role in modulating biological interactions.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 301.39 g/mol |

| LogP | Not specified |

| Solubility | Not specified |

| Melting Point | Not specified |

The biological activity of this compound may involve interaction with specific proteins or enzymes, potentially modulating their activity. The exact mechanism would require further investigation through experimental studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising activity against various cancer cell lines, suggesting that this compound could also possess similar effects due to its unique combination of functional groups.

Case Studies

- Study on Related Compounds : A study on thiazole derivatives demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against colon carcinoma HCT-15 cells, indicating strong cytotoxic potential .

- Mechanistic Insights : Molecular dynamics simulations have shown that structurally related compounds interact primarily through hydrophobic contacts with target proteins, which may also apply to this compound .

Other Potential Activities

Beyond anticancer properties, this compound might exhibit:

- Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties.

- Antimicrobial Activity : The presence of thiophene rings in other compounds has been linked to antimicrobial activity against various pathogens.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique potential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-cyclopropyl-3-(2-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide | Chlorine substituent | Moderate cytotoxicity |

| N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)propanamide | Different thiophene substitution | Anticancer properties |

| N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)butanamide | Variation in chain length | Not extensively studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.